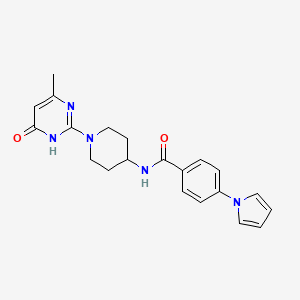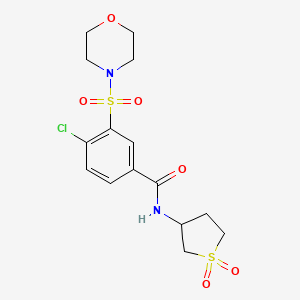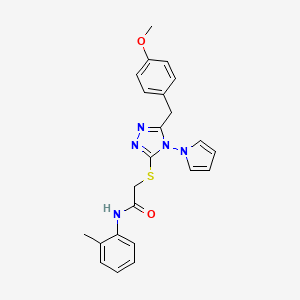
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nonaqueous Capillary Electrophoresis
Research by Lei Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances, demonstrating the utility of capillary electrophoresis in the quality control of pharmaceutical compounds. This technique's effectiveness, simplicity, and affordability highlight its potential in scientific research applications involving complex chemical analyses (Lei Ye et al., 2012).
Histone Deacetylase Inhibition for Cancer Therapy
Nancy Z. Zhou et al. (2008) discovered an orally active histone deacetylase (HDAC) inhibitor, showcasing its potential as an anticancer drug. The compound selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis. This research highlights the application of chemical compounds in developing new therapeutic strategies for cancer treatment (Nancy Z. Zhou et al., 2008).
Anti-angiogenic and DNA Cleavage Activities
Vinaya Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting in vivo angiogenesis using a chick chorioallantoic membrane model. These compounds also exhibited DNA cleavage activities, suggesting their potential as anticancer agents through anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Metal Complexes of Benzamides for Antibacterial Activity
Research by E. Khatiwora et al. (2013) synthesized metal complexes of new benzamides, showing improved antibacterial activities compared to free ligands and standard antibiotics against various bacteria. This work demonstrates the scientific application of chemical compounds in enhancing the effectiveness of antibacterial agents (E. Khatiwora et al., 2013).
Eigenschaften
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15-14-19(27)24-21(22-15)26-12-8-17(9-13-26)23-20(28)16-4-6-18(7-5-16)25-10-2-3-11-25/h2-7,10-11,14,17H,8-9,12-13H2,1H3,(H,23,28)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOLHWHRSAWGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(dimethylamino)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2553511.png)
![9-(4-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553512.png)
![6,8-DIBROMO-3-{4-[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBONYL}-2H-CHROMEN-2-ONE](/img/structure/B2553513.png)
![1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2553514.png)
![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)
![2-(2-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide](/img/structure/B2553516.png)

![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)
![N-[1-(3-Cyanophenyl)cyclopropyl]but-2-ynamide](/img/structure/B2553519.png)

![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)


